molecular formula C24H50S2 B1215152 Didodecyl disulfide CAS No. 2757-37-1

Didodecyl disulfide

Cat. No. B1215152
CAS RN: 2757-37-1
M. Wt: 402.8 g/mol
InChI Key: GAYUSSOCODCSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of didodecyl disulfide and related compounds involves intricate chemical pathways. For instance, the synthesis of didodecyl[1]benzothieno[3,2-b][1]benzothiophenes through the stilbene pathway has been reported, demonstrating a series of functionalization, McMurry coupling, and cyclization reactions with overall yields of 5-32% (Ruzié et al., 2013). Another approach includes the esterification from D-tartaric acid and n-dodecanol to synthesize N-didodecyl D-tartrate, highlighting the effects of catalysts and solvents on yield, achieving about 81% (Kewen, 2011).

Molecular Structure Analysis

The molecular structure of didodecyl disulfide derivatives can be characterized by various spectroscopic techniques. For example, the synthesis of didodecylmethyl hydroxyl sulfobetaine involved confirmation of molecular structure through FT-IR, mass spectrum, and 1H NMR, revealing its slight water solubility but good solubility in oils due to the presence of two long hydrocarbon chains (Xiangqian, 2014).

Chemical Reactions and Properties

Didodecyl disulfide and its derivatives participate in various chemical reactions. A novel method for synthesizing unsymmetrical disulfides from thiols using DDQ has been introduced, providing high product yields under mild conditions, thereby highlighting the compound's versatility in forming disulfide bonds (Vandavasi et al., 2011).

Physical Properties Analysis

The analysis of physical properties, such as solubility and interfacial tensions, is crucial for understanding the applications of didodecyl disulfide derivatives. For instance, didodecylmethyl hydroxyl sulfobetaine exhibited the ability to reduce interfacial tension to ultra-low levels without the need for alkali, alcohol, or other additives, showcasing its potential in enhanced oil recovery applications (Shi et al., 2015).

Chemical Properties Analysis

The chemical properties of didodecyl disulfide derivatives, such as reactivity and catalytic capabilities, are integral to their application in synthesis and industry. The oxidative nucleophilic strategy for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols represents a significant advancement, showcasing the compound's role in facilitating the production of these important compounds from thiol starting materials (Yamaguchi et al., 2014).

Scientific Research Applications

Cationic Self-Assembled Monolayers

Researchers have explored the use of didodecyl disulfide in creating cationic self-assembled monolayers (SAMs) on gold surfaces. These SAMs, composed of quaternary ammonium sulfur derivatives including didodecyl disulfide, have potential in controlling ionic functions on surfaces, which is significant for applications in nanotechnology and surface chemistry (Yokokawa et al., 2003).

Kinetic Study in Boundary Lubrication

Didodecyl disulfide has been studied in the context of boundary lubrication. A kinetic investigation showed that it exhibited the lowest reactivity among sulfur compounds in reducing wear rates on frictional surfaces (Sakurai et al., 1967).

Molecular Recognition

The potential of didodecyl disulfide in molecular recognition applications has been investigated. Studies focused on controlling the distance between charged headgroups on gold substrates using molecules like didodecyl disulfide. This research holds implications for molecular recognition and sensor technologies (Yokokawa et al., 2003).

Synthesis of Natural Compounds

In the field of organic chemistry, didodecyl disulfide has been identified as a component in the synthesis of natural compounds, such as in the isolation of new compounds from endophytic fungi (Zhang et al., 2009).

Anode Material in Sodium-Ion Batteries

Didodecyl disulfide-related compounds, specifically molybdenum disulfide, have been researched as promising anode materials in sodium-ion batteries. This research addresses the challenges of cycling stability and rate capability in battery technology (Wang et al., 2015).

Disulfide Engineering in Proteins

Didodecyl disulfide is relevant in disulfide engineering, a significant biotechnological tool for enhancing protein stability and modifying functional characteristics. Software like Disulfide by Design 2.0 has been developed to predict potential disulfide bonds, benefiting studies in protein dynamics and stability (Craig & Dombkowski, 2013).

Dielectric Relaxation Mechanisms

Research into the dielectric relaxation mechanisms of substances like didodecyl sulfide contributes to understanding molecular interactions and properties in liquid states, which is important for various applications in material science and chemistry (Dasgupta et al., 1969).

Safety And Hazards

DDS is classified under GHS07 for safety. The hazard statements include H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . It is recommended to use personal protective equipment during handling .

properties

IUPAC Name

1-(dodecyldisulfanyl)dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYUSSOCODCSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSSCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181971
Record name Dilauryl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didodecyl disulfide

CAS RN

2757-37-1
Record name Dilauryl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauryl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DILAURYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 9 ml of DMSO (127 mmole), 12 ml of 1-dodecanethiol (50 mmole), 0.1 ml of 37 percent hydrochloric acid (1.2 mmole), and 10.8 mg of iodine (0.085 mmole as HI) was heated by a bath, while stirring magnetically, at about 60°C. After one and a fourth hours, the lower phase became amber colored. The mixture was cooled with stirring to produce fine crystals. These were filtered off and rinsed with DMSO. Recrystallization from acetone gave 9.02 g of didodecyl disulfide (90 percent of theory). Mp, 33°-5°C. (reported, 33°-4°C.).
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Quantity
10.8 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didodecyl disulfide
Reactant of Route 2
Reactant of Route 2
Didodecyl disulfide
Reactant of Route 3
Reactant of Route 3
Didodecyl disulfide
Reactant of Route 4
Reactant of Route 4
Didodecyl disulfide
Reactant of Route 5
Reactant of Route 5
Didodecyl disulfide
Reactant of Route 6
Reactant of Route 6
Didodecyl disulfide

Citations

For This Compound
131
Citations
S Yokokawa, M Hara, S Yokokawa… - … crystals and liquid …, 2003 - Taylor & Francis
… The covalent bonding between QA groups in HS-gQA-SH resulted in the higher density of the SAM compared with that of a didodecyl disulfide derivative (QA-SS-QA: Scheme 1, center) …
Number of citations: 2 www.tandfonline.com
VS Dilimon, G Fonder, J Delhalle… - The Journal of Physical …, 2011 - ACS Publications
… In this report, the self-assembling of n-dodecanethiol, n-dodecaneselenol, didodecyl disulfide, … Didodecyl disulfide is incapable for the effective removal of copper oxide layer, and its …
Number of citations: 21 pubs.acs.org
N Yan, Y Zhao, D Wu, J Jia, W Wang, S Yao - Fuel processing technology, 2004 - Elsevier
… converted to didodecyl disulfide. Further analysis also revealed that didodecyl disulfide was still the … Semiquantitative analysis of didodecyl disulfide is shown in Table 3. Moreover, small …
Number of citations: 6 www.sciencedirect.com
GF Pavelko - Journal of Friction and Wear, 2023 - Springer
… Didodecyl disulfide does not form iron dithiolates on steel surfaces and its synergism in compositions with other additives is observed only in two compositions out of five. …
Number of citations: 0 link.springer.com
GF Pavelko - Journal of Friction and Wear, 2023 - Springer
… Didodecyl disulfide (Dd 2 S 2 ) was obtained by oxidation of dodecanethiol (DdSH) with atmospheric oxygen, melting point of 33.5–34.0С from a mixture of benzene and ethanol (1 : 2), …
Number of citations: 0 link.springer.com
T Sakurai, H Okabe, Y Takahashi - ASLE TRANSACTIONS, 1967 - Taylor & Francis
… In the Jriction test»Jar the solutions containing two kinds of sulfur compounds, elementary sulfur showed the hiqhesi reactivity among the sulf ur compounds used, didodecyl disulfide …
Number of citations: 26 www.tandfonline.com
Y Li, O Zaluzhna, YYJ Tong - Chemical Communications, 2011 - pubs.rsc.org
… didodecyl disulfide, or a mixture of 0.025 mmol of dodecanethiol and 0.025 mmol of didodecyl disulfide … or the S–S bond of the didodecyl disulfide had occurred during the formation of …
Number of citations: 47 pubs.rsc.org
P Nørby, S Johnsen, BB Iversen - ACS nano, 2014 - ACS Publications
… show that DDT is oxidized to didodecyl disulfide at room temperature in the precursor. The chemical shifts (δ) for the α-methylene peaks in DDT and didodecyl disulfide are δ 2.53 ppm (…
Number of citations: 59 pubs.acs.org
S Yokokawa, K Tamada, E Ito… - The Journal of Physical …, 2003 - ACS Publications
… A didodecyl disulfide derivative (QA-SS-QA) is also synthesized and utilized in this study (Scheme 1, right) to draw a comparison with the property of HS-gQA-SH SAM. The formation …
Number of citations: 26 pubs.acs.org
Z Farrell, C Shelton, C Dunn, D Green - Langmuir, 2013 - ACS Publications
… didodecyl disulfide formation appears unnecessary. To summarize, didodecyl disulfide likely forms in our reaction mixture under high reducing agent levels, but didodecyl disulfide …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.